molecular formula C11H8N2S B2627332 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile CAS No. 133550-04-6

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile

Cat. No.: B2627332
CAS No.: 133550-04-6
M. Wt: 200.26
InChI Key: FHUZHCIAFDTIIK-UHFFFAOYSA-N
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Description

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile is a chemical compound with the molecular formula C11H8N2S. It is known for its unique properties and versatility, making it a valuable material in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or sodium ethoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Methylsulfanyl)phenyl]methylidene}malononitrile
  • 4-(Methylsulfanyl)benzaldehyde
  • 2-{[4-(Methylsulfanyl)phenyl]methylidene}acetonitrile

Uniqueness

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. Its methylsulfanyl group and nitrile functionalities make it a versatile intermediate in organic synthesis, and its potential biological activities add to its significance in research .

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUZHCIAFDTIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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